molecular formula C12H17BrN2 B2776170 7-bromo-N,N-dimethyl-2,3,4,5-tetrahydro-1H-1-benzazepin-3-amine CAS No. 2031269-43-7

7-bromo-N,N-dimethyl-2,3,4,5-tetrahydro-1H-1-benzazepin-3-amine

Cat. No.: B2776170
CAS No.: 2031269-43-7
M. Wt: 269.186
InChI Key: VSPBUBMCKSGMHF-UHFFFAOYSA-N
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Description

“7-bromo-N,N-dimethyl-2,3,4,5-tetrahydro-1H-1-benzazepin-3-amine” is a chemical compound with the CAS number 2031269-43-7 . It has a molecular weight of 269.19 and a molecular formula of C12H17BrN2 .


Molecular Structure Analysis

The molecular structure of “this compound” consists of 12 carbon atoms, 17 hydrogen atoms, 1 bromine atom, and 2 nitrogen atoms .

Scientific Research Applications

Chemistry and Biological Activity of 3-Benzazepines

3-Benzazepines, including compounds structurally similar to 7-bromo-N,N-dimethyl-2,3,4,5-tetrahydro-1H-1-benzazepin-3-amine, have been studied for their diverse biological activities. Research has highlighted their cytotoxic properties against human leukemia cells, with specific compounds demonstrating significant activity. Additionally, these compounds have been found to interact with DNA and inhibit multidrug resistance in cancer cells, suggesting potential applications in chemotherapy. The structure-activity relationships explored in these studies provide insights into the molecular basis of their biological effects and potential therapeutic applications Kawase, Saito, & Motohashi, 2000.

Role of Amine Activators in Acrylic Bone Cements

Amine activators, including those structurally related to the compound , play a crucial role in the curing of acrylic resins used in medical applications such as bone cements. The review discusses the kinetics and mechanism of the curing process facilitated by tertiary aromatic amines and highlights the importance of considering toxicity and environmental stability in the development of new activators. This knowledge is vital for improving the safety and effectiveness of acrylic bone cements used in medical procedures Vázquez, Levenfeld, & Román, 1998.

Environmental Fate of Benzodiazepines

Benzodiazepine derivatives, including those related to this compound, are emerging environmental contaminants due to their widespread use and persistence. This review addresses their occurrence in various water bodies, their removal during water treatment processes, and the identification of transformation products. The findings underscore the challenges in removing such compounds from the environment and the need for advanced treatment methods to mitigate their impact Kosjek et al., 2012.

Benzodiazepines as Antidepressants

The review explores the antidepressant efficacy of benzodiazepines, a class of compounds including structures similar to the one . By augmenting gamma-amino butyric acid (GABA) activity, these compounds have shown potential in treating depressive disorders, particularly in cases where traditional antidepressants are contraindicated or ineffective. This highlights an alternative mechanism of action for treating depression, diverging from the traditional focus on biogenic amine uptake or metabolism Petty et al., 1995.

Properties

IUPAC Name

7-bromo-N,N-dimethyl-2,3,4,5-tetrahydro-1H-1-benzazepin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrN2/c1-15(2)11-5-3-9-7-10(13)4-6-12(9)14-8-11/h4,6-7,11,14H,3,5,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSPBUBMCKSGMHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCC2=C(C=CC(=C2)Br)NC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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